Lipophilicity Advantage: ACD/LogP of 5.21 Versus 4.2 for the Non-Fluorinated Analog and 2.6 for the Methoxy Analog
The target compound exhibits a computed ACD/LogP of 5.21, which is approximately 1.0 log unit higher than 1-bromo-4-phenoxybenzene (LogP ~4.2–4.7) and ~2.5 log units higher than 1-bromo-2-fluoro-4-methoxybenzene (XLogP3-AA: 2.7) [1][2]. This lipophilicity differential arises from the combination of the ortho-fluorine (which increases LogP relative to the non-fluorinated analog through reduced hydrogen-bond acceptor capacity) and the para-phenoxy group (which contributes two aromatic rings). The 4-bromo-2-fluoro-1-phenoxybenzene regioisomer (CAS 230961-77-0) has a reported LogP of 4.2, again approximately one log unit lower than the target [3].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 5.21 (ChemSpider/ACD/Labs Percepta v14.00); LogP: 4.38 (ChemScene) |
| Comparator Or Baseline | 1. 1-Bromo-4-phenoxybenzene: LogP 4.24 (ChemBase); 2. 1-Bromo-2-fluoro-4-methoxybenzene: XLogP3-AA 2.7 (PubChem); 3. 4-Bromo-2-fluoro-1-phenoxybenzene: LogP 4.2 (Molaid) |
| Quantified Difference | ΔLogP ≈ +1.0 vs. non-fluorinated analog; ΔLogP ≈ +2.5 vs. methoxy analog; ΔLogP ≈ +1.0 vs. regioisomer |
| Conditions | Computed values from ACD/Labs Percepta, XLogP3, and vendor databases at pH 5.5–7.4 |
Why This Matters
A one-log-unit increase in LogP corresponds to a 10-fold increase in partition coefficient, substantially altering membrane permeability and non-specific protein binding in any downstream drug candidate, making direct analog substitution pharmacokinetically invalid.
- [1] ChemBase. 1-Bromo-4-phenoxybenzene. LogP: 4.2422857. https://www.chembase.cn View Source
- [2] PubChem. 1-Bromo-2-fluoro-4-methoxybenzene (CID 3718444). XLogP3-AA: 2.7. https://pubchem.ncbi.nlm.nih.gov View Source
- [3] Molaid. 4-Bromo-2-fluoro-1-phenoxybenzene (CAS 230961-77-0). LogP: 4.2. https://www.molaid.com View Source
